molecular formula C11H16O3 B13176511 Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13176511
M. Wt: 196.24 g/mol
InChI Key: LOEXATWOAKOMAR-UHFFFAOYSA-N
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Description

Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound falls under the category of bicyclo[4.1.0]heptanes, which are known for their strained ring systems and potential for diverse chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process often uses catalysts such as platinum (II) or gold (I) to facilitate the formation of the bicyclo[4.1.0]heptane core . The reaction conditions usually require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for larger batches and ensuring the purity of the final product through various purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 2'-methylspiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C11H16O3/c1-10(9(12)13-2)11(14-10)5-3-4-7-6-8(7)11/h7-8H,3-6H2,1-2H3

InChI Key

LOEXATWOAKOMAR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCC3C2C3)C(=O)OC

Origin of Product

United States

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